1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile
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Overview
Description
1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile is a complex organic compound with potential applications in various fields such as materials science, pharmaceuticals, and chemical research. Its unique structure, characterized by the presence of amino, nitro, and nitrile groups, makes it an interesting subject for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile typically involves multi-step organic reactions. Common starting materials might include aromatic compounds with nitrile and amino groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring safety protocols for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield dinitro derivatives, while reduction could produce diamino derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its potential as a pharmaceutical intermediate.
Industry: Developing new materials with unique properties.
Mechanism of Action
The mechanism by which 1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Diamino-2,5-dinitrobenzene: Similar structure but lacks the pentalene ring.
2,4-Diamino-5-nitropyrimidine: Contains amino and nitro groups but in a different arrangement.
Uniqueness
1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile’s unique structure, with its combination of functional groups and ring system, distinguishes it from other compounds
Properties
Molecular Formula |
C10H8N6O4 |
---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
3,6-diamino-2,5-dinitro-1,4-dihydropentalene-3a,6a-dicarbonitrile |
InChI |
InChI=1S/C10H8N6O4/c11-3-9-1-5(15(17)18)7(13)10(9,4-12)2-6(8(9)14)16(19)20/h1-2,13-14H2 |
InChI Key |
KOKNDQFAJTYOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2(C1(C(=C(C2)[N+](=O)[O-])N)C#N)C#N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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